molecular formula C14H17NO B2683042 N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide CAS No. 2185980-68-9

N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide

Cat. No.: B2683042
CAS No.: 2185980-68-9
M. Wt: 215.296
InChI Key: DUZOCVHENQACGE-BJHJDKERSA-N
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Description

N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide: is an organic compound characterized by a cyclobutyl ring substituted with a phenyl group and an amide linkage to a prop-2-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide typically involves the reaction of 3-phenylcyclobutanecarboxylic acid with prop-2-enamide under specific conditions. The reaction is usually catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

    3-Methyl-N-phenylbut-2-enamide: Similar in structure but with a methyl group instead of a cyclobutyl ring.

    N-(3-Methoxypropyl)acrylamide: Contains a methoxypropyl group instead of a phenylcyclobutyl group.

Uniqueness: N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3-phenylcyclobutyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-14(16)15-10-11-8-13(9-11)12-6-4-3-5-7-12/h2-7,11,13H,1,8-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZOCVHENQACGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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